5-Cyano-2,3-di-p-tolyltetrazolium chloride
5-Cyano-2,3-di-p-tolyltetrazolium chloride
5-Cyano-2,3-di-(p-tolyl)tetrazolium (chloride) is a redox-sensitive tetrazolium salt used primarily to detect metabolic activity in microorganisms. This membrane-permeable indicator is readily taken up by living cells and reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal (absorption maximum at 450 nm). While the oxidized salt is non-fluorescent, the reduced formazan can be evaluated using a standard rhodamine filter set (excitation: 510-560 nm; emission > 590 nm), although optimum excitation requires a blue 420 nm excitation filter. For flow cytometry, a 480 nm excitation laser combined with detection in the red region is suitable.
Brand Name:
Vulcanchem
CAS No.:
90217-02-0
VCID:
VC21180252
InChI:
InChI=1S/C16H14N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1
SMILES:
CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Cl-]
Molecular Formula:
C16H14ClN5
Molecular Weight:
311.77 g/mol
5-Cyano-2,3-di-p-tolyltetrazolium chloride
CAS No.: 90217-02-0
Cat. No.: VC21180252
Molecular Formula: C16H14ClN5
Molecular Weight: 311.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Cyano-2,3-di-(p-tolyl)tetrazolium (chloride) is a redox-sensitive tetrazolium salt used primarily to detect metabolic activity in microorganisms. This membrane-permeable indicator is readily taken up by living cells and reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal (absorption maximum at 450 nm). While the oxidized salt is non-fluorescent, the reduced formazan can be evaluated using a standard rhodamine filter set (excitation: 510-560 nm; emission > 590 nm), although optimum excitation requires a blue 420 nm excitation filter. For flow cytometry, a 480 nm excitation laser combined with detection in the red region is suitable. |
|---|---|
| CAS No. | 90217-02-0 |
| Molecular Formula | C16H14ClN5 |
| Molecular Weight | 311.77 g/mol |
| IUPAC Name | 2,3-bis(4-methylphenyl)tetrazol-2-ium-5-carbonitrile;chloride |
| Standard InChI | InChI=1S/C16H14N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | SSJZAXOTLCJNLF-UHFFFAOYSA-M |
| SMILES | CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Cl-] |
| Canonical SMILES | CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Cl-] |
| Appearance | A crystalline solid |
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